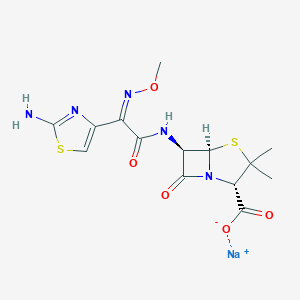

3-(Trimethylsilyl)pyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

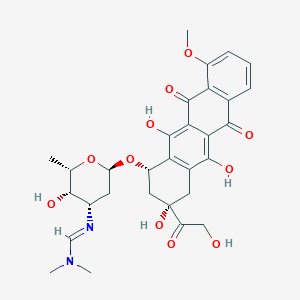

3-(Trimethylsilyl)pyridine-4-carboxylic acid (TSPCA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TSPCA belongs to the class of organosilicon compounds and is widely used in organic synthesis, catalysis, and as a reagent in various chemical reactions.

Wirkmechanismus

3-(Trimethylsilyl)pyridine-4-carboxylic acid acts as a Lewis acid and can form complexes with Lewis bases. The trimethylsilyl group in 3-(Trimethylsilyl)pyridine-4-carboxylic acid enhances the electrophilicity of the pyridine ring, making it a stronger Lewis acid. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also act as a proton acceptor due to the presence of the carboxylic acid group. The unique properties of 3-(Trimethylsilyl)pyridine-4-carboxylic acid make it a versatile reagent in various chemical reactions.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)pyridine-4-carboxylic acid. However, it has been reported that 3-(Trimethylsilyl)pyridine-4-carboxylic acid can induce apoptosis in cancer cells. 3-(Trimethylsilyl)pyridine-4-carboxylic acid has also been shown to inhibit the growth of some bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Trimethylsilyl)pyridine-4-carboxylic acid has several advantages as a reagent in chemical reactions. It is stable, easy to handle, and has a long shelf life. 3-(Trimethylsilyl)pyridine-4-carboxylic acid is also relatively inexpensive and readily available. However, 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be sensitive to moisture and air, and it should be stored in a dry and air-tight container. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also be toxic and should be handled with care.

Zukünftige Richtungen

There are several potential future directions for the use of 3-(Trimethylsilyl)pyridine-4-carboxylic acid in scientific research. One potential application is in the synthesis of new drugs and natural products. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be used as a reagent in the synthesis of chiral compounds, which are important in drug development. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also be used in the preparation of new ligands for asymmetric catalysis. Another potential application is in the development of new materials. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be used as a building block for the synthesis of new polymers and materials with unique properties.

Conclusion:

In conclusion, 3-(Trimethylsilyl)pyridine-4-carboxylic acid is a versatile reagent with many potential applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, catalysis, and the preparation of new materials. Further research is needed to explore the full potential of 3-(Trimethylsilyl)pyridine-4-carboxylic acid in scientific research.

Synthesemethoden

The synthesis of 3-(Trimethylsilyl)pyridine-4-carboxylic acid involves the reaction of 3-pyridinecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(Trimethylsilyl)pyridine-4-carboxylic acid as a white crystalline solid with a melting point of 94-97°C. The purity of 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be improved by recrystallization from an appropriate solvent.

Wissenschaftliche Forschungsanwendungen

3-(Trimethylsilyl)pyridine-4-carboxylic acid has been widely used in scientific research as a reagent in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 3-(Trimethylsilyl)pyridine-4-carboxylic acid has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids. In addition, 3-(Trimethylsilyl)pyridine-4-carboxylic acid has been used in the preparation of chiral ligands for asymmetric catalysis.

Eigenschaften

CAS-Nummer |

112266-47-4 |

|---|---|

Produktname |

3-(Trimethylsilyl)pyridine-4-carboxylic acid |

Molekularformel |

C9H13NO2Si |

Molekulargewicht |

195.29 g/mol |

IUPAC-Name |

3-trimethylsilylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H13NO2Si/c1-13(2,3)8-6-10-5-4-7(8)9(11)12/h4-6H,1-3H3,(H,11,12) |

InChI-Schlüssel |

YMEDAHXDSBATCN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |

Kanonische SMILES |

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |

Synonyme |

4-Pyridinecarboxylicacid,3-(trimethylsilyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.